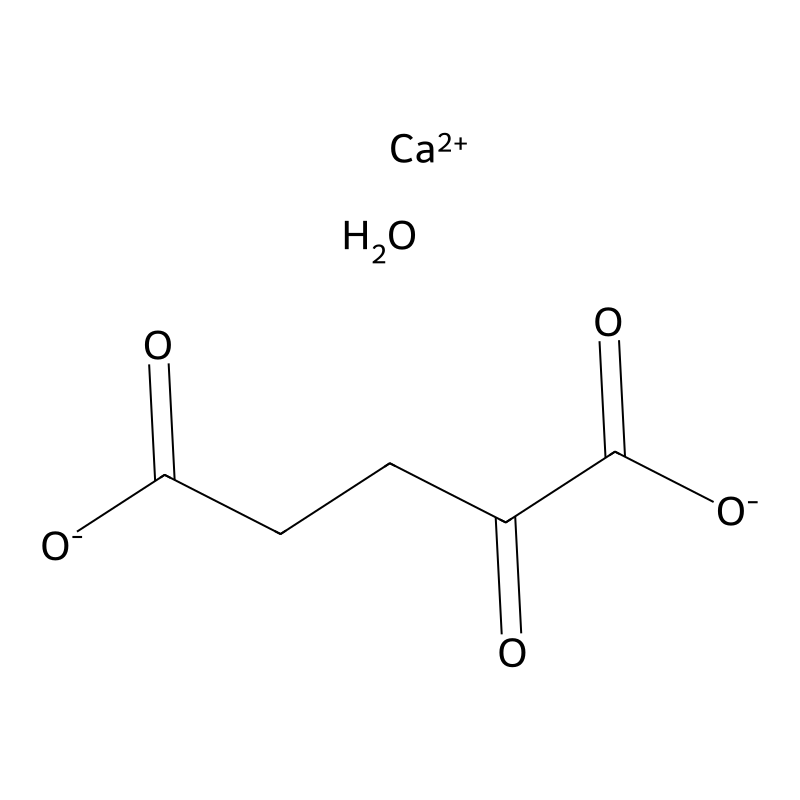

Calcium alpha-ketoglutarate Monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

CAS 402726-78-7 Calcium alpha-ketoglutarate Monohydrate

Chemical Profile and Basic Information

| Property | Description |

|---|---|

| Chemical Name | Calcium alpha-ketoglutarate Monohydrate [1] |

| CAS Registry Number | 402726-78-7 [1] [2] [3] |

| Molecular Formula | C₅H₆CaO₆ [1] |

| Form | Typically a white, crystalline powder [2] [3] |

| Minimum Purity | Often supplied at ≥98% purity for research [2] [3] |

Summary of Key Research Findings

The table below summarizes quantitative data and key findings from pivotal studies on Ca-AKG.

| Study Model | Dosage & Duration | Key Findings | Citation / Reference |

|---|---|---|---|

| Human Clinical Trial (ABLE RCT) | 1 g/day sustained-release Ca-AKG for 6 months (intervention) with 3 months follow-up. | Primary outcome: Change in DNA methylation age. Secondary outcomes: Inflammatory/metabolic blood markers, handgrip strength, arterial stiffness, etc. (Study completed in 2023, results pending). | [4] |

| Human Retrospective Study | ~1 g/day (in Rejuvant formulation) for average of 7 months. | Average decrease of 8 years in biological age (DNA methylation age) from baseline (p=6.538x10⁻¹²). | [5] |

| Human Clinical Trial (Postmenopausal Women) | 6 g/day Ca-AKG for 6 months. | Increased bone mass density by ~2%; significant reduction in bone resorption marker CTX. | [4] |

| Mouse Study (Aging) | Not specified in excerpt. | Increased lifespan, reduced frailty, decreased chronic inflammation, and delayed onset of age-related conditions. | [5] [6] |

| Human Safety Studies | Up to 4.5 g/day for up to 3 years. | Found to be safe and well-tolerated. | [4] [7] [6] |

Detailed Experimental Protocol

For researchers designing studies, the methodology from a recent randomized controlled trial provides a robust reference model.

Reference Study Design: "ABLE" - A double-blind, placebo-controlled RCT investigating Ca-AKG in 120 middle-aged individuals [4].

Participant Recruitment:

Intervention:

- Active Group: 1 g/day of sustained-release Ca-AKG tablet.

- Control Group: Identical placebo tablet.

- Duration: 6 months of active intervention, with a total study period of 9 months including follow-up [4].

Data Collection and Assessments:

- Primary Outcome: Change in DNA methylation age from baseline to 6 months [4].

- Secondary Outcomes (Comprehensive):

- Blood Analysis: Inflammatory markers, metabolic panel, liver and kidney function [4].

- Physical Function: Handgrip strength, leg extension strength [4].

- Cardiovascular Health: Carotid-femoral pulse wave velocity [4].

- Body Composition: Bone density and body composition via DXA scan [4].

- Aerobic Capacity: Cardio-pulmonary exercise test [4].

- Cognitive and Questionnaires: Montreal Cognitive Assessment, quality of life surveys [4].

- Visit Schedule: Assessments at Screening, Baseline, 3 months, 6 months, and 9 months. A detailed schedule of assessments is provided in [4] Table 2.

Proposed Signaling Pathways

Ca-AKG influences multiple cellular pathways. Research suggests its interaction with mTOR signaling is significant for its neuroprotective and potential anti-aging effects [8].

This diagram illustrates the proposed mechanism where Ca-AKG replenishes the TCA cycle, influencing energy-dependent mTORC1 signaling [8].

Ca-AKG also serves as a precursor for glutamate and a substrate for TET enzymes involved in DNA demethylation, influencing epigenetic regulation [4] [8].

Key Research Gaps and Future Directions

- Human Data: While animal data is promising, high-quality, long-term human clinical data is still emerging. The translation of effects on DNA methylation age to tangible improvements in healthspan and lifespan requires validation [4] [5].

- Mechanistic Details: The precise molecular mechanisms, including its interaction with key pathways like mTOR in different tissues, are an active area of research [8].

- Optimal Dosing: Effective dosing may vary based on the target outcome, as seen in differing doses for bone health versus biological age studies [4] [5] [6].

References

- 1. This compound - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 2. Calcium Alpha ketoglutarate, CAS 402726-78-7, 71686-01 ... [amazon.com]

- 3. This compound Powder, Purity ... [ebay.com]

- 4. Alpha-ketoglutarate supplementation and BiologicaL agE in ... [pmc.ncbi.nlm.nih.gov]

- 5. Rejuvant®, a potential life-extending compound ... [aging-us.com]

- 6. A Deep Dive into Calcium alpha-ketoglutarate (CA-aKG). ... [rescence.com]

- 7. Alpha-Ketoglutarate (Akg) - Uses, Side Effects, and More [webmd.com]

- 8. mTOR/α-ketoglutarate-mediated signaling pathways in the ... [pmc.ncbi.nlm.nih.gov]

role of Calcium AKG in Krebs cycle and energy metabolism

Core Metabolic Role in the Krebs Cycle

Within the mitochondria, the Krebs (TCA) cycle is fundamental for aerobic energy production. Ca-AKG's primary role is as a source of alpha-ketoglutarate (AKG), a crucial metabolic intermediate [1] [2].

- Energy Production: AKG is a substrate for the alpha-ketoglutarate dehydrogenase complex, which catalyzes its conversion to succinyl-CoA [1]. This reaction produces NADH, which drives the electron transport chain to generate the majority of cellular ATP [1].

- Anaplerotic Function: Ca-AKG helps replenish TCA cycle intermediates (anaplerosis), ensuring the cycle's efficiency continues even when intermediates are siphoned off for other biosynthetic processes, such as amino acid synthesis [1].

- Nitrogen Scavenging: AKG acts as a nitrogen acceptor in transamination reactions, forming glutamate. This is vital for amino acid metabolism and detoxifying ammonia via the urea cycle, particularly in tissues with high protein turnover like muscle [3] [2].

Cellular Mechanisms and Experimental Evidence

The role of Ca-AKG extends far beyond the Krebs cycle, influencing signaling pathways and cellular functions with direct research implications. The table below summarizes key mechanisms and the experimental models used to elucidate them.

| Mechanism / Benefit | Experimental Model | Key Findings / Quantitative Data |

|---|---|---|

| Anti-inflammatory & Cartilage Protection | IL-1β-treated chondrocytes; OA mouse model [4] | ↓ pro-inflammatory cytokines (IL-6, TNF-α); ↓ MMP-13 activity; improved histological scores [4]. |

| Mitochondrial Biogenesis & Antioxidant Defense | Aging models; H₂O₂-induced oxidative stress [4] [5] | Activated AMPK-PGC-1α/Nrf2 pathway; ↑ mitochondrial biogenesis; ↓ mitochondrial ROS via SIRT3/SOD2 [4] [5]. |

| Stem Cell Proliferation & Muscle Regeneration | Rat Dental Pulp Stem Cells (rDPSCs); injured mouse skeletal muscle [6] [2] | ↑ rDPSC proliferation & migration; ↑ osteogenic markers (RUNX2, OPN); ↑ satellite cell count & muscle fiber size [6] [2]. |

| Osteogenic Differentiation & Bone Formation | Rat Dental Pulp Stem Cells (rDPSCs) [6] | ↑ Calcium deposition; ↑ Alkaline Phosphatase (ALP) activity; activation of β-catenin/PI3K/Akt pathway [6]. |

| Lifespan & Healthspan Extension | Aging mice (C57BL/6) [7] | Extended median lifespan; ↓ systemic inflammatory cytokines; ↑ anti-inflammatory IL-10; compressed morbidity [7]. |

The following diagram synthesizes findings from multiple studies to illustrate the interconnected signaling pathways through which Ca-AKG influences osteogenic differentiation, a key process for bone health.

Integrated signaling pathways for Ca-AKG-induced osteogenic differentiation and antioxidant defense.

Research Gaps and Future Directions

While preclinical data is compelling, significant gaps remain before Ca-AKG can be translated into clinical applications or therapeutics [2].

- Human Clinical Data: Most evidence comes from animal or in vitro models. Large-scale, long-term human trials are needed to confirm efficacy, optimal dosing, and safety in diverse populations (e.g., elderly, athletes, patients with chronic diseases) [2].

- Mechanistic Elucidation: The precise molecular pathways, especially regarding its anti-aging and epigenetic effects (e.g., as a cofactor for TET and JmjC domain-containing enzymes), require further detailed investigation in human tissues [4] [7].

- Synergistic Effects: Research into how Ca-AKG interacts with other nutrients or drugs could open avenues for combination therapies [2].

References

- 1. Boost Cellular Energy with AKG - Sanxin Calcium [sanxinherbs.com]

- 2. Impact of Alpha-Ketoglutarate on Skeletal Muscle Health ... [mdpi.com]

- 3. What is Calcium ? The Benefits and Risks - AgeMate AKG [agemate.com]

- 4. The research progress of α-ketoglutarate in osteoarthritis [pmc.ncbi.nlm.nih.gov]

- 5. Reviewing Top 5 Mitochondria Supplements In 2025 [decodeage.com]

- 6. Glycogen synthase kinase-3β inhibitor promotes the ... [pmc.ncbi.nlm.nih.gov]

- 7. Ca-AKG [junglongevity.com]

Comprehensive Technical Guide: Alpha-Ketoglutarate in Biological Pathways and Aging Research

Introduction and Biological Significance of Alpha-Ketoglutarate

Alpha-ketoglutarate (AKG) represents a pivotal metabolic intermediate positioned at the nexus of multiple crucial biological pathways, serving both as a key component in cellular energy production and as a signaling molecule with increasingly recognized geroprotective properties. As an integral metabolite in the tricarboxylic acid (TCA) cycle, AKG determines the overall rate of mitochondrial respiration and energy generation through its conversion to succinyl-CoA, a process catalyzed by the alpha-ketoglutarate dehydrogenase complex [1]. Beyond its canonical role in central carbon metabolism, AKG functions as a critical nitrogen scavenger and precursor for the synthesis of glutamate and glutamine, thereby stimulating protein synthesis while simultaneously inhibiting protein degradation in muscular tissue [1]. This dual functionality positions AKG as a unique therapeutic candidate for addressing age-related metabolic decline and cellular dysfunction.

The molecular versatility of AKG extends to its recently discovered roles in epigenetic regulation, oxidative stress response, and longevity pathways. AKG serves as an essential co-substrate for dioxygenase enzymes, including those responsible for DNA and histone demethylation, thereby influencing gene expression patterns associated with aging and cellular senescence [1] [2]. Furthermore, emerging evidence indicates that AKG participates in cellular redox homeostasis by modulating mitochondrial function and reactive oxygen species (ROS) production, mechanisms that have profound implications for age-related tissue degeneration [3]. The compound's ability to attenuate oxidative stress-induced damage while promoting metabolic flexibility has generated significant interest in its potential application as a therapeutic intervention for age-related disorders.

Table 1: Fundamental Characteristics and Biological Functions of Alpha-Ketoglutarate

| Characteristic | Description | Biological Significance |

|---|---|---|

| Chemical Designations | 2-oxoglutarate, 2-oxopentanedioic acid | Key metabolic intermediate in TCA cycle [1] |

| Solubility & Stability | Highly water-soluble with high stability in aqueous solutions | Favorable pharmacokinetic properties for supplementation [1] |

| Primary Metabolic Role | Nitrogen scavenger, precursor to glutamate/glutamine | Stimulates protein synthesis, inhibits protein degradation in muscles [1] |

| Absorption Characteristics | Best absorbed from upper small intestine, enhanced by low pH, Fe²⁺, SO₄²⁻ ions | Informed administration protocols for optimal bioavailability [1] |

| Longevity Evidence | Extends lifespan in C. elegans through ATP synthase and TOR inhibition | Foundation for geroprotective applications [1] |

Current Research Landscape in Aging Intervention

Recent investigations have substantially advanced our understanding of AKG's potential as a therapeutic intervention for age-related physiological decline, with compelling evidence emerging from multiple model systems and experimental approaches. A 2025 study published in Pharmaceuticals demonstrated that AKG administration significantly alleviates oxidative stress-induced neuronal senescence through modulation of the mTOR signaling pathway [3] [4]. Using both H₂O₂-induced senescence in HT22 cells and a D-galactose-induced brain aging mouse model, researchers established that AKG treatment enhances cell viability, reduces intracellular ROS levels, restores mitochondrial membrane potential, and downregulates critical senescence markers including p53 and p21 [3]. These cellular observations translated to functional improvements, with AKG-treated aging mice exhibiting enhanced cognitive performance in Morris water maze tests, prolonged vestibulomotor function in rotarod assessments, and reduced overall brain oxidative damage [3].

The therapeutic potential of AKG extends beyond neurological applications to include musculoskeletal disorders commonly associated with aging. A 2024 investigation published in Aging Cell revealed that AKG supplementation ameliorates temporomandibular joint osteoarthritis (TMJOA) in both naturally aging mice and surgical injury models [5]. Through detailed histological and molecular analyses, researchers established that AKG administration preserves cartilage integrity by increasing collagen II (Col2) production while reducing expression of the cartilage-degrading enzyme ADAMTS5 [5]. Importantly, this study identified the IKK/NF-κB signaling pathway as a key mechanistic target, with AKG effectively suppressing the chronic inflammatory signaling that drives joint degeneration in age-related osteoarthritis [5]. These findings suggest that AKG operates through both structural reinforcement of extracellular matrix components and modulation of inflammatory cascades.

Further expanding the scope of AKG's therapeutic relevance, a 2025 study in Nature Communications demonstrated that AKG mitigates insulin resistance and metabolic inflexibility in a mouse model of Ataxia-Telangiectasia [6]. This research revealed that AKG supplementation alleviates systemic glucose intolerance while reducing cerebellar Purkinje cell degeneration, effects attributed to the compound's ability to restore metabolic homeostasis and compensate for glutamine dependence in ATM-deficient systems [6]. The convergence of evidence across these distinct model systems underscores AKG's fundamental role in maintaining metabolic flexibility—a hallmark of youthful physiological function that progressively declines with aging.

Table 2: Summary of Recent Preclinical Studies on AKG in Aging Models

| Study Focus | Experimental Model | Key Findings | Mechanistic Insights |

|---|---|---|---|

| Brain Aging [3] | H₂O₂-induced HT22 cells; D-galactose-induced brain aging mice | Dose-dependent improvement in cognitive function, reduced senescence markers | mTOR pathway suppression; enhanced mitochondrial function; reduced oxidative stress |

| Joint Health [5] | Naturally aged mice; surgical joint injury rats | Improved cartilage structure; increased collagen II; reduced cartilage breakdown | Inhibition of IKK/NF-κB inflammatory signaling; downregulation of ADAMTS5 |

| Metabolic Function [6] | Atm-knockout mice with inherent metabolic defects | Improved glucose tolerance; reduced Purkinje cell degeneration | Alleviation of glutamine dependence; restoration of metabolic flexibility |

Molecular Mechanisms of Action in Aging Pathways

mTOR Signaling Modulation

The mechanistic target of rapamycin (mTOR) pathway emerges as a central signaling nexus through which AKG exerts its geroprotective effects, particularly in the context of neuronal aging. Comprehensive proteomic analyses following AKG treatment in H₂O₂-induced senescent HT22 cells revealed significant suppression of mTOR phosphorylation alongside activation of ULK1, indicating enhanced autophagic flux and restoration of metabolic homeostasis [3]. This modulation of mTOR signaling translated to functionally relevant outcomes, including reduced expression of senescence-associated proteins p53 and p21 and decreased secretion of pro-inflammatory mediators comprising the senescence-associated secretory phenotype (SASP) [3]. The mechanistic relationship between AKG administration and downstream effects on cellular senescence appears to involve a coordinated regulation of complementary pathways, as illustrated below:

AKG influences neuronal aging through coordinated mTOR pathway regulation and autophagy induction.

Oxidative Stress Mitigation

AKG demonstrates significant efficacy in counteracting age-associated oxidative damage through multiple complementary mechanisms. In D-galactose-induced aging models, AKG administration significantly enhanced antioxidant capacity by elevating superoxide dismutase (SOD) and glutathione (GSH) activities while concurrently reducing markers of oxidative damage including lipid peroxidation (malondialdehyde, MDA) and protein carbonylation [3]. These improvements in redox homeostasis were observed in both central nervous tissue and systemic circulation, indicating AKG's ability to preserve oxidative balance across biological compartments. At the mitochondrial level, AKG treatment restored membrane potential integrity and normalized ATP production in aging brains, confirming its beneficial effects on bioenergetic competence [3]. The preservation of mitochondrial function directly correlated with improved cellular resilience against oxidative challenge, highlighting the interdependence between metabolic regulation and oxidative stress resistance in the aging process.

Inflammatory Pathway Regulation

The anti-inflammatory properties of AKG contribute significantly to its protective effects against age-related tissue degeneration, particularly in articular cartilage. Molecular analyses revealed that AKG suppresses activation of the IKK/NF-κB signaling cascade, a master regulator of inflammatory responses that becomes chronically activated in aging tissues [5]. This pathway inhibition resulted in reduced production of inflammatory mediators that drive cartilage degradation in osteoarthritis models. The relationship between AKG supplementation and inflammatory signaling outcomes involves multiple tissue protective mechanisms:

AKG preserves joint tissue by inhibiting inflammatory cascades and promoting cartilage matrix integrity.

Therapeutic Implications for Age-Related Conditions

Neurodegenerative Diseases

The demonstrated efficacy of AKG in mitigating oxidative stress-induced neuronal senescence positions it as a promising therapeutic candidate for age-related neurodegenerative conditions. The compound's ability to cross the blood-brain barrier and directly influence cerebral metabolism enables targeted effects on vulnerable neuronal populations [3] [4]. Particularly noteworthy is AKG's capacity to improve cognitive performance in aging models, as evidenced by enhanced spatial learning and memory retention in Morris water maze testing [3]. These functional benefits correlate with molecular evidence of reduced oxidative damage and preserved mitochondrial function in brain tissue, suggesting that AKG addresses fundamental mechanisms driving neurosenescence. The simultaneous modulation of mTOR signaling and enhancement of autophagic clearance mechanisms further supports AKG's potential application in proteinopathies such as Alzheimer's and Parkinson's diseases, where impaired proteostasis contributes significantly to pathogenesis.

Musculoskeletal Disorders

AKG's demonstrated benefits for joint health extend beyond temporomandibular osteoarthritis to potentially include other forms of degenerative joint disease [5]. The compound's dual mechanism of action—simultaneously enhancing cartilage matrix synthesis while suppressing inflammatory catabolic processes—represents a comprehensive approach to osteoarthritis management that contrasts with conventional symptomatic treatments. AKG's foundational role in collagen biosynthesis, serving as both a cofactor for prolyl-4-hydroxylase and a precursor for proline synthesis, provides a mechanistic basis for its structural benefits to articular tissues [1]. The dose-dependent preservation of cartilage integrity observed in both aging and injury models suggests potential clinical application for preventing or slowing the progression of osteoarthritis, particularly if initiated during early stages of disease development.

Metabolic Syndromes

The ability of AKG to improve metabolic flexibility and mitigate insulin resistance has significant implications for age-related metabolic disorders [6]. Research in Atm-knockout models demonstrated that AKG supplementation alleviates systemic glucose intolerance and reduces dependence on glutamine as an alternative fuel source, indicating improved mitochondrial function and substrate utilization. These metabolic benefits extended to protection of insulin-sensitive neuronal populations, particularly cerebellar Purkinje cells, suggesting that AKG may address both peripheral and central manifestations of metabolic dysfunction. The correlation between improved HOMA-IR indices and enhanced motor function further supports the interconnection between metabolic health and neurological integrity in aging, positioning AKG as a potential intervention for addressing multiple age-related conditions through fundamental metabolic mechanisms.

Experimental Methodologies and Research Protocols

In Vitro Assessment of Cellular Senescence

Standardized protocols for evaluating AKG's effects on cellular senescence typically employ H₂O₂-induced premature senescence models in relevant cell lines, such as HT22 hippocampal neurons [3]. The established methodology involves pretreating cells with varying concentrations of AKG (typically 0.5-5 mM) for 24 hours before exposure to H₂O₂ (100-200 μM) for 1-2 hours to induce oxidative stress and senescence initiation. Following this induction phase, comprehensive assessment includes:

- SA-β-galactosidase staining: The most widely utilized biomarker for detecting senescent cells, with quantification of positively stained cells performed 24-72 hours post-stress induction [3]

- EdU incorporation assay: Evaluation of proliferative capacity using click chemistry to detect 5-ethynyl-2'-deoxyuridine incorporation during DNA synthesis, providing quantification of replicative competence [3]

- Western blot analysis: Measurement of key senescence-associated proteins including p53, p21, p16, and specific phospho-epitopes to confirm pathway modulation [3]

- Senescence-associated secretory phenotype (SASP) characterization: Quantification of inflammatory mediators (CXCL-1, TNF-α, IL-1β, IL-6) via ELISA or multiplex immunoassays [3]

In Vivo Modeling of Brain Aging

The D-galactose-induced aging model represents a well-established protocol for investigating AKG's effects on brain aging in vivo [3]. The standard methodology involves subcutaneous or intraperitoneal administration of D-galactose (100-150 mg/kg/day) for 6-8 weeks to induce accelerated aging phenotypes in rodents, with AKG typically administered concomitantly via drinking water at concentrations ranging from 0.25% to 1% (w/v). Comprehensive assessment includes:

- Behavioral phenotyping: Morris water maze for spatial learning and memory, rotarod testing for motor coordination and balance, and passive avoidance assays for associative memory [3]

- Biochemical analysis: Measurement of oxidative stress markers (SOD, GSH, MDA, PCO) in both brain tissue and plasma, providing systemic assessment of redox homeostasis [3]

- Mitochondrial function assessment: JC-1 staining for membrane potential evaluation, ATP quantification via luciferase-based assays, and high-resolution respirometry for oxygen consumption rate determination [3]

- Histopathological evaluation: H&E staining for neuronal architecture, immunohistochemical analysis for cell-type specific markers, and Fluoro-Jade staining for neurodegeneration [3]

Molecular Mechanism Elucidation

Advanced proteomic approaches provide comprehensive insights into AKG's mechanisms of action. The standard workflow includes:

- Sample preparation: Protein extraction from AKG-treated and control cells or tissues followed by tryptic digestion and peptide purification [3]

- Data-independent acquisition mass spectrometry (DIA-MS): High-throughput proteomic profiling enabling quantification of thousands of proteins across experimental conditions [3]

- Bioinformatic analysis: Differential expression analysis followed by KEGG pathway enrichment and gene set enrichment analysis (GSEA) to identify significantly modulated biological pathways [3]

- Experimental validation: Western blot confirmation of key pathway components, often including mTOR signaling intermediates, autophagy markers, and stress response proteins [3]

Conclusion and Future Directions

Alpha-ketoglutarate emerges as a pleiotropic metabolite with significant potential for addressing multiple hallmarks of aging through its diverse mechanisms of action. The compound's ability to simultaneously modulate cellular metabolism, oxidative stress responses, inflammatory signaling, and proteostatic mechanisms positions it uniquely among candidate geroprotective interventions. The consistently demonstrated efficacy across distinct model systems—from cellular senescence to organismal aging—strengthens the evidence base supporting continued investigation of AKG as a therapeutic agent for age-related conditions.

References

- 1. Alpha-Ketoglutarate: Physiological Functions and Applications [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical pathways to α-ketoglutarate, a multi-faceted ... [pubmed.ncbi.nlm.nih.gov]

- 3. α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal ... [pmc.ncbi.nlm.nih.gov]

- 4. α-Ketoglutarate Attenuates Oxidative Stress-Induced ... [pubmed.ncbi.nlm.nih.gov]

- 5. Longevity Compound Thwarts Age-Related Joint ... [nad.com]

- 6. Alpha-ketoglutarate mitigates insulin resistance and ... [nature.com]

Ca-AKG Monohydrate synthesis from alpha-ketoglutaric acid

Synthesis Methods for Calcium Alpha-Ketoglutarate

The following table summarizes the general synthesis pathways as described in patents. Please note that these are adaptable frameworks, and specific conditions for obtaining the monohydrate crystal form would need to be optimized through experimentation [1] [2].

| Step | Reaction | Key Reagents | Example Molar Ratios (Weight Equivalents) | Example Conditions |

|---|

| 1 | Formation of Disodium AKG | Alpha-ketoglutaric Acid, Sodium Bicarbonate or Sodium Carbonate | • With NaHCO₃: 0.74 wt eq AKG per 1 wt eq NaHCO₃[cite[cite[cite [1] | • Temperature: 10-35°C • Stirring: ~2 hours [1] | | | | | • With Na₂CO₃: 1.14 wt eq AKG per 1 wt eq Na₂CO₃ [1] | | | 2 | Metathesis to Form Calcium AKG | Disodium AKG, Calcium Chloride | • ~0.95 wt eq CaCl₂ per 1 wt eq starting AKG [1] | • Temperature: 65-70°C • Stirring: ~4 hours [1] |

The workflow below illustrates the general synthesis and downstream process based on the methods from the patents.

Technical and Practical Considerations

For a successful synthesis, here are some key points distilled from the technical literature:

- Purity and Impurities: The patented methods emphasize that this two-step pathway results in the formation of Ca-AKG with reduced formation of impurities, which is a significant advantage for pharmaceutical applications [1] [2].

- Solvent and Concentration: The reactions are carried out in an aqueous (water) solution. The patent suggests a calcium chloride solution concentration in the range of 0.2 to 0.5 weight equivalents per one weight equivalent of water [1].

- Characterization and Identity: While the synthesis product is Calcium Alpha-Ketoglutarate, you can confirm the molecular structure of the final compound against known references. The PubChem database lists CID 45357500 for Calcium alpha-ketoglutarate Monohydrate [3].

How to Proceed with Your Research

Given the need for a monohydrate-specific protocol, you may find these avenues helpful:

- Refine the Crystallization Step: The final purification and crystallization step is where the monohydrate form is most likely defined. You will need to experiment with parameters such as cooling rate, solvent evaporation rate, and temperature to consistently produce the monohydrate crystals.

- Conduct a Deeper Patent Analysis: Use the provided patent numbers (WO2020068705A1 and KR20210065120A) to access the full documents, which may contain more detailed examples or claims related to crystalline forms [1] [2].

- Perform Analytical Characterization: Use techniques like Thermogravimetric Analysis (TGA) to determine water content and X-ray Powder Diffraction (XRPD) to identify the specific crystalline form of your final product.

References

Calcium alpha-ketoglutarate stability and solubility properties

Physicochemical Properties & Stability

The table below summarizes the key available information on Ca-AKG's properties.

| Property | Description & Evidence |

|---|---|

| Solubility | Highly water-soluble; this property is leveraged to create effective formulations [1]. |

| Stability of AKG | The alpha-ketoglutarate (AKG) anion is inherently unstable in acidic environments, breaking down quickly [1]. |

| Stability of Ca-AKG | The calcium salt form significantly improves stability. The calcium cation acts as a buffer, protecting AKG from stomach acid and allowing it to reach the small intestine for absorption [1]. |

Formulation Strategies for Enhanced Stability

A primary strategy to overcome AKG's instability is the development of specialized delivery systems. Research and patent literature describe sustained-release compositions to improve pharmacokinetics.

The formulation workflow uses controlled-release matrices like Hydroxypropylmethylcellulose (HPMC) with varying molecular weights to modulate release rate [2]. These sustained-release formulations aim for a release rate of no more than 90% compared to immediate-release commercial products [2].

Experimental & Analytical Considerations

When working with Ca-AKG, consider these key methodological points from recent studies:

- In Vivo Models for Aging & Stability: Studies on oxidative stress and stability often use the D-galactose-induced brain aging mouse model. In such models, Ca-AKG is typically administered via drinking water at concentrations like 0.5% or 1% w/v [3].

- Intervention in Clinical Trials: An ongoing human clinical trial (NCT05706389) uses a 1 g/day sustained-release Ca-AKG tablet to test effects on DNA methylation age, confirming the translation of stable formulations to human studies [4].

- Mechanism Exploration: Proteomic profiling (e.g., DIA-MS) combined with KEGG/GSEA pathway analysis is an effective method to uncover signaling pathways influenced by Ca-AKG, such as its inhibitory effect on the mTOR pathway [3].

Key Gaps in Public Data

The search indicates a lack of publicly available, fundamental physicochemical data for Ca-AKG. You will likely need to conduct primary characterization to obtain:

- Quantitative Solubility: Exact solubility values in water and pharmaceutically relevant solvents.

- Degradation Kinetics: Precise rates of degradation under various pH and temperature conditions.

- Thermal Analysis Data: Melting point, glass transition temperature, and results from thermogravimetric analysis (TGA).

References

- 1. - Calcium : Benefits, Dosage, Side Effects - Miduty Alpha ketoglutarate [miduty.in]

- 2. Sustained-release compositions of alpha-ketoglutarate [patents.google.com]

- 3. α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal ... [pmc.ncbi.nlm.nih.gov]

- 4. - Alpha supplementation and BiologicaL agE in... ketoglutarate [pmc.ncbi.nlm.nih.gov]

AKG is a central metabolite in the Krebs cycle, and its cellular levels decrease with age. This decline is linked to reduced mitochondrial function and is considered a hallmark of the aging process [1] [2]. Ca-AKG supplementation aims to restore these declining levels.

The table below summarizes the core evidence and proposed mechanisms for Ca-AKG's role in healthy aging.

| Aspect | Description & Mechanism | Key Supporting Evidence |

|---|---|---|

| Endogenous Role & Age-Related Decline | Key intermediate in Krebs cycle; natural levels fall with age, impairing cellular energy, repair, and resilience [3] [1] [2]. | Preclinical models and analysis of aging biology [1] [2]. |

| Primary Proposed Mechanisms | • Cellular Energy & Metabolism: Fuels mitochondria [3] [4]. • Epigenetic Regulation: Substrate for TET enzymes, influencing DNA demethylation [1]. • Oxidative Stress & Inflammation: Acts as antioxidant, reduces inflammation, improves mitochondrial function [5]. • mTOR Signaling Pathway: Modulates mTOR activity, promoting autophagy and metabolic homeostasis [4] [5]. | | Muscle & Bone Health | • Muscle: Reduces protein degradation, stimulates protein synthesis via Akt/mTOR [3]. • Bone: Supports bone regeneration and mineral metabolism [3]. | Preclinical studies showing reduced muscle atrophy and improved bone growth [3]. | | Human Clinical Evidence (Biological Age) | Supplementation associated with reduction in biological age as measured by DNA methylation clocks [2]. | Human study (n=42) using Rejuvant (Ca-AKG + vitamins) reported ~8-year decrease in DNAm age after ~7 months [2]. |

Key Experimental Data and Protocols

For researchers, the details of experimental models and clinical trial designs are critical. The following tables summarize methodologies from key studies.

Table 2: In-Vivo/Animal Model Protocol (D-gal-induced Brain Aging)

This model is used to study the effect of AKG on brain aging and cognitive function [5].

| Component | Experimental Detail |

|---|---|

| Model | D-galactose (D-gal)-induced aging in C57BL/6 mice. |

| Intervention | AKG administered at varying doses (e.g., 0.25%, 0.5%, 1%) in drinking water or diet. |

| Duration | Typically several weeks (e.g., 6-12 weeks) concurrent with D-gal induction. |

| Key Assessments | - Behavioral: Morris water maze (spatial memory), rotarod (motor coordination), passive avoidance (learning/memory).

- Biochemical: Oxidative stress markers (SOD, GSH, MDA, PCO) in brain tissue and plasma.

- Mitochondrial Function: Mitochondrial membrane potential (JC-1 staining), ATP levels.

- Histology: H&E staining for neuronal damage. |

Table 3: In-Vitro Model Protocol (H₂O₂-induced Neuronal Senescence)

This model investigates AKG's protective effects at the cellular level [5].

| Component | Experimental Detail |

|---|---|

| Cell Line | HT22 mouse hippocampal neuronal cells. |

| Senescence Induction | Treatment with hydrogen peroxide (H₂O₂) at a predetermined concentration (e.g., 50-200 μM) for several hours. |

| AKG Pre-treatment | Cells incubated with AKG (e.g., 1-10 mM) for several hours (e.g., 24 hours) prior to H₂O₂ exposure. |

| Key Assessments | - Senescence Markers: SA-β-gal staining, expression of p53/p21 (Western blot).

- Proliferation: EdU incorporation assay.

- Oxidative Stress: Intracellular ROS levels, antioxidant enzyme activities.

- Mitochondrial Function: OCR (Oxygen Consumption Rate), NAD+/NADH ratio.

- Proteomics: DIA-MS for pathway analysis (e.g., KEGG, GSEA). |

Table 4: Human Clinical Trial Protocol (ABLE Trial)

This ongoing trial represents the state-of-the-art in clinical translation for Ca-AKG [1].

| Component | Trial Detail |

|---|---|

| Design | Double-blinded, placebo-controlled, randomized trial (RCT). |

| Participants | 120 healthy individuals, aged 40-60, with a DNA methylation age > chronological age. |

| Intervention | 1 g/day of sustained-release Ca-AKG vs. placebo for 6 months, with a 3-month follow-up. |

| Primary Outcome | Change in DNA methylation age from baseline to 6 months. |

| Secondary Outcomes | Handgrip/leg strength, arterial stiffness, body composition (DXA), aerobic capacity, blood biomarkers (inflammatory/metabolic). |

AKG Signaling Pathway in Neuronal Senescence

The diagram below illustrates the mechanism by which AKG protects against oxidative stress-induced neuronal senescence, based on proteomic and biochemical validation [5].

> AKG counters oxidative stress by inhibiting mTOR and improving mitochondrial function, thereby preventing neuronal senescence.

Research Implications and Future Directions

The evidence positions Ca-AKG as a promising geroprotector. Key considerations for the research community include:

- Translational Gap: While animal and in-vitro data are compelling, high-quality human evidence is still emerging. The ongoing ABLE trial [1] is critical for validating its efficacy in a rigorous RCT design.

- Mechanistic Depth: The interplay between AKG, mTOR modulation, epigenetic regulation, and metabolic health is complex and not fully elucidated [4] [5]. Further research is needed to dissect these pathways.

- Formulation and Dosing: Most human studies use a sustained-release formulation of Ca-AKG, which appears important for maintaining stable blood levels [1] [2]. Optimal dosing for different health outcomes requires further investigation.

References

- 1. Alpha-ketoglutarate supplementation and BiologicaL agE in ... [pmc.ncbi.nlm.nih.gov]

- 2. Rejuvant®, a potential life-extending compound ... [aging-us.com]

- 3. What Is Calcium Alpha-Ketoglutarate (Ca-AKG)? [longevitybox.co.uk]

- 4. mTOR/α-ketoglutarate-mediated signaling pathways in the ... [pmc.ncbi.nlm.nih.gov]

- 5. α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal ... [pmc.ncbi.nlm.nih.gov]

AKG as a precursor for amino acid synthesis research

Metabolic Pathways of AKG in Amino Acid Synthesis

Alpha-Ketoglutarate (AKG) is a central mitochondrial metabolite in the tricarboxylic acid (TCA) cycle, but its role extends far beyond energy production. It serves as a critical precursor for the biosynthesis of several amino acids, primarily through transamination and reductive amination reactions [1] [2] [3]. In these processes, AKG accepts an amino group to form the amino acid glutamate.

Glutamate, synthesized from AKG, then acts as a central amino group donor for the synthesis of other amino acids, including glutamine, proline, arginine, and leucine [1] [3] [4]. This makes AKG a key node in nitrogen metabolism and distribution.

The diagram below illustrates the central role of AKG in amino acid synthesis and its connection to core metabolic pathways.

AKG's central role in amino acid synthesis and collagen formation.

Quantitative Data on AKG-Derived Amino Acid Synthesis

The following tables summarize key quantitative data and functional roles of the primary amino acids synthesized from AKG.

Table 1: Key Amino Acids Synthesized from AKG and Their Physiological Roles

| Amino Acid | Primary Pathway/Enzyme | Major Physiological Role | Key Research Findings |

|---|---|---|---|

| Glutamate | Reductive amination (GDH) or Transamination [1] [3] | Major excitatory neurotransmitter; nitrogen donor for other amino acids [1] [4] | Direct product of AKG amination; central to nitrogen metabolism [3]. |

| Glutamine | Glutamine synthetase (GS) [1] | Primary metabolic fuel for intestinal cells & immune cells; nitrogen transport [1] [4] | AKG is a precursor; glutamine becomes conditionally essential during stress [1]. |

| Proline | Via Pyrroline-5-Carboxylate (P5C) from Glutamate [1] | Critical component for collagen synthesis; affects bone tissue formation [1] | ~25% of dietary AKG is converted to proline in enterocytes; boosts collagen & bone formation [1]. |

| Arginine | Via Ornithine (from Glutamate) and the Urea Cycle [1] [5] | Stimulates secretion of growth hormone & IGF-1; precursor for nitric oxide [1] | Glutamine/glutamate from AKG are transformed into ornithine and then arginine [1]. |

Table 2: Documented Effects of AKG Supplementation in Models

| Model System | Supplementation Regimen | Observed Outcome Related to Protein/Amino Acid Metabolism | Reference |

|---|---|---|---|

| Growing Pigs | Enteral AKG administration | Increased proline levels in portal (45%) and arterial (20%) blood [1]. | [1] |

| Mouse Model | Oral AKG in drinking water (10 g/L) | Lowered body weight; influenced intestinal microbiota and innate immunity [6]. | [6] |

| C. elegans | AKG supplementation | Extended lifespan by inhibiting ATP synthase and TOR signaling [1] [2]. | [1] [2] |

Experimental Protocols for AKG Research

For researchers aiming to investigate the role of AKG in amino acid synthesis, the following core methodologies from the literature can serve as a foundation.

In Vivo AKG Supplementation and Metabolic Analysis

This protocol is adapted from studies that administered AKG to live animal models and analyzed subsequent metabolic changes [1] [6].

- Supplementation Method: AKG is typically provided orally. In a mouse model, a concentration of 10 g/L in drinking water was used, which corresponded to an intake of approximately 3.80 ± 0.44 g/kg body weight per day [6]. For larger animals like pigs, AKG can be administered via enteral feeding [1].

- Sample Collection: At the endpoint of the experiment, collect relevant tissues (e.g., intestinal mucosa, muscle, bone) and biological fluids (e.g., portal blood, arterial blood).

- Metabolite Measurement:

- Amino Acid Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the concentrations of AKG-derived amino acids (glutamate, glutamine, proline, arginine) in the collected samples. The study in pigs demonstrated a significant increase in proline levels in the blood following AKG administration [1].

- Hormonal Analysis: Employ ELISA or radioimmunoassay to measure plasma levels of hormones such as insulin, growth hormone (GH), and insulin-like growth factor-1 (IGF-1), which are known to be influenced by AKG and its derivatives [1].

Assessing Functional Outcomes: Collagen Synthesis

AKG's role as a proline precursor is critically linked to collagen production. The following methods can be used to assess this functional outcome [1] [7].

- Principle: AKG is an obligatory cofactor for prolyl-4-hydroxylase (P4H), the enzyme that catalyzes the formation of 4-hydroxyproline, a modification essential for the stability of the collagen triple helix. Incomplete hydroxylation leads to collagen degradation in the endoplasmic reticulum [1].

- Biochemical Assay:

- Cell Culture: Use fibroblast cell lines or osteoblasts in culture.

- AKG Treatment: Apply varying concentrations of AKG to the culture medium.

- Hydroxyproline Quantification: Hydrolyze the synthesized collagen and use a colorimetric assay to measure hydroxyproline content, which serves as a direct marker of collagen production.

- Gene Expression Analysis: Isolate RNA from treated cells or tissues and use Real-time PCR (qPCR) to measure the mRNA expression of collagen genes (e.g., COL1A1) and enzymes involved in proline metabolism (e.g., prolidase) [1].

Research Applications and Future Directions

The research into AKG's role as an amino acid precursor has significant implications across multiple fields.

- Muscle Protein Metabolism and Bone Health: By stimulating protein synthesis and inhibiting degradation, AKG holds promise for countering muscle wasting (cachexia) and for enhancing bone tissue formation, as seen in models of experimental osteopenia [1] [7].

- Gerontology and Lifespan Extension: The discovery that AKG extends lifespan in model organisms by inhibiting ATP synthase and TOR opens a fascinating avenue for research into metabolic aging [1] [2] [3]. Its potential to mimic a state of caloric restriction is of particular interest.

- Immunonutrition: As a primary fuel for intestinal and immune cells, AKG supplementation could be strategized to support gut barrier function and immune responses during critical illness or stress [1] [6].

- Epigenetic Regulation: Beyond amino acid synthesis, AKG is a crucial co-substrate for 2-oxoglutarate-dependent dioxygenases (2-OGDDs), including TET DNA demethylases and JmjC histone demethylases [7]. This positions AKG as a direct regulator of the epigenome, influencing gene expression patterns in health and disease, including cancer [7].

References

- 1. Alpha-Ketoglutarate: Physiological Functions and Applications [pmc.ncbi.nlm.nih.gov]

- 2. Pleiotropic effects of alpha-ketoglutarate as a potential anti- ... [sciencedirect.com]

- 3. Alpha-Ketoglutaric Acid - an overview [sciencedirect.com]

- 4. Alpha-Ketoglutarate: Physiological Functions and ... [biomolther.org]

- 5. Surprising Arginine Biosynthesis: a Reappraisal of the ... [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-ketoglutarate (AKG) lowers body weight and affects ... [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity [link.springer.com]

Comprehensive Synthesis and Application Protocols for Calcium Alpha-Ketoglutarate Monohydrate

Introduction to Calcium Alpha-Ketoglutarate Monohydrate

This compound (Ca-AKG) represents a critical molecular entity in both pharmaceutical and nutritional sciences, combining the essential metabolic functions of alpha-ketoglutarate with the mineral benefits of calcium. As an endogenous intermediate in the Krebs cycle, alpha-ketoglutarate plays fundamental roles in cellular energy production, nitrogen transport, and oxidative metabolism. The calcium salt formulation significantly enhances the stability and bioavailability of this otherwise labile metabolite, making it suitable for therapeutic applications. Recent research has illuminated Ca-AKG's potential as a geroprotective compound with demonstrated ability to modulate biological aging processes in mammalian models, positioning it at the forefront of metabolic intervention strategies [1] [2].

The monohydrate crystal form provides superior stability for pharmaceutical manufacturing while maintaining the compound's solubility and metabolic activity. Ca-AKG's unique chemical properties allow it to function as both a metabolic substrate and a signaling molecule, influencing multiple cellular pathways including energy metabolism, epigenetic regulation, and oxidative stress response. Its inclusion in clinical research protocols has expanded dramatically in recent years, particularly in studies investigating interventions for age-related metabolic decline, neurodegenerative conditions, and musculoskeletal preservation [2] [3].

Chemical and Physical Properties

Structural Characteristics and Specifications

This compound possesses well-defined chemical and physical properties that determine its pharmaceutical applicability. The compound typically presents as a white or off-white crystalline powder with good solubility in aqueous solutions and limited solubility in organic solvents. The monohydrate form demonstrates enhanced stability compared to the anhydrous counterpart, particularly under controlled humidity conditions, making it preferable for pharmaceutical formulation development [4] [5].

Table 1: Physicochemical Specifications of this compound

| Parameter | Specification | Method/Notes |

|---|---|---|

| CAS Number | 402726-78-7 (monohydrate); 71686-01-6 (anhydrous) | Chemical Abstracts Registry |

| Molecular Formula | C₅H₆CaO₆ (monohydrate) | PubChem CID: 45357500 |

| Appearance | White or off-white crystalline powder | Visual inspection |

| Assay (HPLC) | ≥98.0-99% | Related substances method |

| Loss on Drying | ≤3.0% (105°C/3h) | Includes crystal water |

| pH (Solution) | 6.0-8.0 | 5% aqueous solution |

| Calcium Content | 18-21% | Elemental analysis |

| Heavy Metals | Pb ≤2ppm; Cd ≤2.5ppm; Hg ≤1.5ppm; As ≤3ppm | ICP-MS |

The molecular structure features coordination between the calcium cation and the two carboxylate groups of alpha-ketoglutarate, with one water molecule of crystallization completing the stable complex. This arrangement creates a balanced stoichiometry that preserves the metabolic activity of the alpha-ketoglutarate anion while providing a bioavailable calcium source. The monohydrate form demonstrates consistent batch-to-batch reproducibility when manufactured under controlled conditions, essential for pharmaceutical applications requiring precise dosing [5] [6].

Synthesis Protocols

Chemical Synthesis Method

The chemical synthesis of this compound via a two-step neutralization process represents the most widely implemented manufacturing approach, offering excellent scalability and purity profiles. This method utilizes readily available starting materials and establishes robust reaction conditions that minimize impurity formation while maximizing yield [7].

Table 2: Chemical Synthesis Protocol Parameters

| Step | Parameter | Specification | Conditions |

|---|---|---|---|

| Step 1: Disalt Formation | Reactants | α-Ketoglutaric acid + Sodium bicarbonate (or carbonate) | Aqueous solution |

| Molar ratio | 0.74:1 (acid:bicarbonate) or 1.14:1 (acid:carbonate) | Weight equivalents | |

| Temperature | 10-35°C | Controlled addition | |

| Time | 2 hours | Complete reaction | |

| pH range | 5.0-11.9 | Monitoring required | |

| Step 2: Calcium Salt Formation | Reactants | Disodium α-ketoglutarate + Calcium chloride | Aqueous solution |

| Molar ratio | 0.95:1 (CaCl₂:acid) | Weight equivalents | |

| Temperature | 65-70°C | Controlled precipitation | |

| Time | 4 hours | Complete reaction | |

| Workup | Filtration, washing, drying | Isolate monohydrate |

Step 1: Formation of Disodium Alpha-Ketoglutarate

- Begin by preparing a sodium bicarbonate solution using 0.27 weight equivalents of sodium bicarbonate per one weight equivalent of purified water.

- Gradually add alpha-ketoglutaric acid (0.74 weight equivalents per one weight equivalent of sodium bicarbonate) to the bicarbonate solution while maintaining the reaction temperature between 10-25°C with continuous stirring.

- Continue stirring for approximately 2 hours to ensure complete reaction and formation of the disodium salt. Monitor pH throughout the process, maintaining within the optimal range of 5.0-11.9.

- Alternatively, when using sodium carbonate as the base, employ 1.14 weight equivalents of alpha-ketoglutaric acid per one weight equivalent of sodium carbonate, with similar temperature and time parameters [7].

Step 2: Metathesis to Calcium Salt

- Prepare a calcium chloride solution by dissolving 0.2-0.5 weight equivalents of calcium chloride per one weight equivalent of purified water.

- Gradually add the disodium alpha-ketoglutarate solution to the calcium chloride solution while maintaining the temperature between 65-70°C with continuous stirring.

- Continue the reaction for 4 hours to promote complete precipitation of the calcium salt.

- Recover the product by vacuum filtration, wash thoroughly with purified water to remove residual salts, and dry under controlled conditions to obtain the monohydrate form [7] [8].

This optimized protocol generates high-purity Ca-AKG with minimal formation of byproducts such as calcium carbonate, which can be challenging to remove from the final product. The temperature control during both reaction steps proves critical for obtaining the desired monohydrate crystal form with appropriate particle size distribution for pharmaceutical applications [7].

Enzymatic Synthesis Method

The enzymatic synthesis approach offers a bio-catalytic alternative that eliminates potential genotoxic impurities associated with chemical synthesis routes. This method utilizes L-glutamic acid oxidase to convert L-glutamic acid directly to alpha-ketoglutaric acid through oxidative deamination, followed by calcium salt formation [9].

Procedure:

- Prepare an aqueous solution of L-glutamic acid (III) at an appropriate concentration (typically 10-15% w/v).

- Add L-glutamic acid oxidase and catalase to the reaction mixture to catalyze the oxidation of L-glutamic acid to alpha-ketoglutaric acid intermediate (II).

- Maintain the reaction at optimized pH and temperature (typically pH 7.0-8.0 and 30-37°C) with efficient aeration or oxygen supply to drive the oxidation reaction to completion.

- Monitor reaction progress by analytical methods (HPLC or spectrophotometric assay) until complete conversion is achieved.

- Directly use the resulting alpha-ketoglutaric acid solution without isolation for the calcium salt formation step with calcium chloride, following similar parameters as the chemical method.

- Recover the final product by filtration, washing, and drying to obtain high-purity this compound [9].

The enzymatic method provides several advantages, including higher specificity, reduced formation of byproducts, and elimination of potential genotoxic impurities that may originate from chemical synthesis starting materials. This approach proves particularly valuable for pharmaceutical-grade material where strict control of impurities is essential [9].

Analytical Methods and Quality Control

Quality Control Specifications

Rigorous quality control testing ensures the identity, purity, and potency of this compound for research and pharmaceutical applications. The following specifications represent current industry standards for high-purity material [5]:

Table 3: Quality Control Specifications and Testing Methods

| Test Parameter | Acceptance Criteria | Test Method | |-------------------|-------------------------|-----------------| | Identification | Complies | HPLC/FTIR | | Appearance | White or off-white powder | Visual | | Assay (HPLC) | ≥98.0% | Reverse-phase HPLC | | Loss on Drying | ≤3.0% | 105°C for 3 hours | | pH (5% solution) | 6.0-8.0 | Potentiometric | | Calcium Content | 18-21% | Complexometric titration/ICP | | Heavy Metals | | | Lead (Pb) | ≤2 ppm | ICP-MS | | Cadmium (Cd) | ≤2.5 ppm | ICP-MS | | Mercury (Hg) | ≤1.5 ppm | ICP-MS | | Arsenic (As) | ≤3 ppm | ICP-MS | | Microbiological | | | Total Plate Count | ≤1000 cfu/g | USP <61> | | Yeast & Mold | ≤300 cfu/g | USP <61> | | Coliforms | ≤10 cfu/g | USP <62> |

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) serves as the primary method for determining the potency and purity of Ca-AKG. The reverse-phase method typically utilizes a C18 column with a mobile phase consisting of buffer (typically phosphate or acetate) and organic modifier (acetonitrile or methanol). Detection employs UV absorbance at 210-220 nm to capture the carbonyl chromophore. System suitability requirements include resolution from known impurities and tailing factor within specified limits.

Loss on drying determination provides critical information about the hydration state and residual solvent content. The monohydrate form typically demonstrates approximately 2.5-3.0% weight loss when dried at 105°C for 3 hours, consistent with theoretical calculations. Significant deviations may indicate inappropriate crystal form or excess moisture content.

Elemental analysis for calcium content confirms correct stoichiometry and absence of excess calcium salts. Techniques include complexometric titration with EDTA or more advanced inductively coupled plasma (ICP) methods. Consistent calcium content within the 18-21% range confirms proper salt formation and purity [5].

Biological Activity and Mechanism of Action

Molecular Mechanisms and Signaling Pathways

This compound exerts multifaceted biological effects through its dual role as a metabolic intermediate and signaling molecule. The compound demonstrates pleiotropic activity across multiple physiological systems, with particularly promising effects on aging processes and oxidative stress response [1] [3].

Metabolic Functions:

- Serves as a key intermediate in the Krebs cycle, enhancing cellular energy production through mitochondrial metabolism

- Functions as a nitrogen scavenger in amino acid metabolism, facilitating ammonia detoxification and amino acid interconversion

- Provides substrate for epigenetic regulation as a co-factor for α-ketoglutarate-dependent dioxygenases, including TET enzymes involved in DNA demethylation

- Acts as a precursor for hydroxyproline synthesis in collagen formation, supporting musculoskeletal health

Anti-Aging Mechanisms: Recent clinical evidence demonstrates that Ca-AKG supplementation produces an average decrease in biological aging of 8 years as measured by DNA methylation clocks (p-value=6.538×10⁻¹²) [1]. This remarkable effect appears mediated through multiple interconnected mechanisms:

- mTOR Pathway Modulation: Ca-AKG suppresses mTOR phosphorylation and activates ULK1, suggesting modulation of autophagy and metabolic homeostasis [3]

- Oxidative Stress Protection: Treatment enhances antioxidant defenses through elevated superoxide dismutase (SOD) and glutathione (GSH) levels while reducing lipid peroxidation (MDA) and protein oxidation (PCO) [3]

- Mitochondrial Enhancement: Administration improves mitochondrial membrane potential and normalizes cerebral ATP production, restoring bioenergetic competence [3]

- Senescence Attenuation: AKG downregulates H₂O₂-induced overexpression of p53 and p21, key regulators of cellular senescence [3]

The following diagram illustrates the primary molecular mechanisms through which Ca-AKG exerts its geroprotective effects:

Signaling Pathway Regulation

The effects of Ca-AKG on mTOR signaling represent a particularly significant mechanism for its geroprotective properties. Proteomic profiling and KEGG pathway enrichment analyses have identified mTOR signaling pathways as key targets for AKG's anti-aging activity [3]. Mechanistically, AKG suppresses mTOR phosphorylation and activates ULK1, suggesting modulation of autophagy and metabolic homeostasis. These molecular effects translate to improved physiological function, as demonstrated by enhanced cognitive performance, reduced oxidative stress parameters, and improved mitochondrial function in both cellular and animal models of aging [3].

The following experimental workflow illustrates the typical protocol for evaluating Ca-AKG effects in preclinical models:

Applications and Research Protocols

Clinical Applications and Dosing Protocols

This compound has been investigated in multiple clinical contexts, with emerging evidence supporting its application in aging intervention, musculoskeletal health, and metabolic optimization. Well-designed clinical trials have established safety profiles and preliminary efficacy for several indications [1] [2].

Anti-Aging Intervention Protocol:

- Dosing: 1 g/day sustained-release Ca-AKG tablet

- Duration: 6 months of active intervention with 3 months follow-up

- Population: Middle-aged adults (40-60 years) with elevated DNA methylation age compared to chronological age

- Primary Outcome: Reduction in DNA methylation age

- Secondary Outcomes: Inflammatory and metabolic parameters, handgrip strength, arterial stiffness, skin autofluorescence, aerobic capacity

- Results: Significant reversal of biological aging (approximately 8-year reduction in DNA methylation age) observed in preliminary studies [2]

Bone Health Application:

- Dosing: 6 g/day Ca-AKG for 6 months

- Population: Post-menopausal women

- Safety Profile: Well-tolerated with no significant adverse effects

- Efficacy: Beneficial changes in serum bone resorption marker CTX consistent with preservation of bone mass in lumbar spine [2]

Musculoskeletal Health:

- Assessment Methods: Handgrip strength, leg extension strength (8 repetition maximum test)

- Body Composition: Dual-energy X-ray absorptiometry (DXA) for bone density and body composition

- Cardiovascular Function: Pulse wave velocity analysis for arterial stiffness

- Aerobic Capacity: Cardio-pulmonary exercise testing (CPET) [2]

Commercial Applications and Formulation Considerations

Beyond pharmaceutical applications, Ca-AKG finds utility in multiple commercial sectors including dietary supplements, functional foods, and cosmetic formulations. The compound's favorable safety profile (GRAS designation) supports inclusion in consumer health products targeting healthy aging, physical performance, and metabolic health [5] [6].

Formulation Considerations:

- Stability: The monohydrate form demonstrates excellent stability under controlled humidity conditions (≤3.0% loss on drying)

- Compatibility: Compatible with standard excipients for tablet, capsule, and powder formulations

- Sustained-Release: Specialized formulations developed for prolonged AKG delivery, enhancing bioavailability and efficacy

- Combination Products: Often formulated with complementary nutrients including specific vitamins tailored to sex-specific requirements [1] [2]

Research Limitations and Future Directions

While the current evidence for Ca-AKG's biological activity is promising, several limitations warrant consideration in research planning and interpretation. Future studies should address these constraints to fully elucidate the compound's therapeutic potential [1] [2].

Current Limitations:

- Most clinical evidence derives from open-label studies without placebo control, necessitating confirmation in double-blinded, randomized controlled trials

- Optimal dosing regimens remain to be established across different populations and indications

- Long-term safety data beyond 6-9 months of continuous use is limited

- Mechanisms underlying individual variability in response to Ca-AKG supplementation require further investigation

- Potential interactions with pharmaceuticals and other supplements represent an area for future research

Future Research Directions:

- Placebo-Controlled Trials: The ongoing ABLE trial (NCT05706389) represents a step toward addressing this need with a double-blinded, placebo-controlled design [2]

- Dose-Response Studies: Systematic evaluation of different dosing regimens (1-6 g/day) for various indications

- Combination Therapies: Investigation of Ca-AKG with other geroprotectors for potential synergistic effects

- Biomarker Development: Identification of robust biomarkers for treatment response and patient stratification

- Long-Term Studies: Extended duration trials to evaluate persistence of effects and long-term safety profile

Conclusion

This compound represents a promising metabolic intervention with compelling preclinical and preliminary clinical evidence supporting its geroprotective effects. The well-established synthesis protocols enable production of high-purity material suitable for pharmaceutical applications, while multiple analytical methods ensure appropriate quality control. The compound's multimodal mechanism of action, targeting fundamental aging processes including epigenetic regulation, oxidative stress, mitochondrial function, and nutrient signaling, positions it uniquely in the landscape of metabolic therapeutics.

Ongoing and future randomized controlled trials will provide critical evidence regarding its efficacy in human aging intervention. Research professionals should consider Ca-AKG as a valuable tool for investigating metabolic approaches to healthspan extension and age-related disease prevention. The established safety profile at doses up to 6 g/day supports its inclusion in clinical research protocols targeting metabolic health, musculoskeletal function, and healthy aging.

References

- 1. Rejuvant®, a potential life-extending compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-ketoglutarate supplementation and BiologicaL agE in ... [pmc.ncbi.nlm.nih.gov]

- 3. α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal ... [pmc.ncbi.nlm.nih.gov]

- 4. - Calcium - Nanjing Chemical... Alpha Ketoglutarate Monohydrate [njchm.com]

- 5. - Calcium CAS... - Across Biotech alpha Ketoglutarate Monohydrate [acrossbiotech.com]

- 6. - Calcium Powder (Ca-AKG) Supplier China Alpha Ketoglutarate [cimasci.com]

- 7. Process of making calcium alpha-ketoglutarate [patents.google.com]

- 8. Method for preparing calcium alpha-ketoglutarate [patents.google.com]

- 9. Method for preparing alpha-ketoglutarate calcium by ... [patents.google.com]

Comprehensive Application Notes and Protocols for Calcium Alpha-Ketoglutarate (Ca-AKG) in Cell Culture and In Vitro Studies

Introduction to Ca-AKG and Its Key Properties

Calcium alpha-ketoglutarate (Ca-AKG) represents a critical salt form of alpha-ketoglutarate (AKG), an endogenous intermediate in the tricarboxylic acid (TCA) cycle that has emerged as a multifaceted regulator of cellular processes. As a stable, bioavailable compound, Ca-AKG provides both AKG and calcium ions to biological systems, making it particularly valuable for in vitro research applications. AKG functions not only as a central metabolic intermediate but also as a signaling molecule, epigenetic regulator, and substrate for various dioxygenases involved in cellular responses to hypoxia and epigenetic modifications. The calcium component further enhances its utility in studies investigating calcium-dependent signaling pathways and cellular homeostasis.

The scientific interest in Ca-AKG has expanded substantially due to its demonstrated effects on fundamental biological processes including cellular proliferation, apoptosis, epigenetic regulation, and metabolic reprogramming. Research indicates that AKG levels naturally decline with age, and supplementation with Ca-AKG may counteract age-related cellular dysfunction [1]. In cancer biology, AKG exhibits concentration-dependent effects on tumor cell behavior, influencing progression through multiple molecular pathways [2]. Additionally, reproductive biology studies reveal that AKG plays important roles in oocyte maturation and embryonic development [3]. This document provides comprehensive application notes and detailed protocols for implementing Ca-AKG in various cell culture systems, summarizing key experimental findings, and offering standardized methodologies for researchers investigating this biologically significant compound.

Key Applications and Experimental Findings

Anti-Cancer Effects in Osteosarcoma Models

Table 1: Summary of Ca-AKG Anti-Cancer Effects in Osteosarcoma Cell Lines

| Experimental Aspect | Cell Lines | Concentration Range | Key Findings | Mechanistic Insights |

|---|---|---|---|---|

| Proliferation Inhibition | Saos-2 (p53-null), HOS (p53 mutant) | 2.5-200 mM | Concentration-dependent inhibition; IC50 ≈ 35 mM for both lines | Decreased BrdU incorporation into DNA |

| Cell Cycle Effects | Saos-2, HOS | 10, 25, 50 mM | G1 phase arrest (G1 fraction increased from ~60-67% to ~72-74%) | Decreased cyclin D1 (HOS); Increased p21Waf1/Cip1 (Saos-2) |

| Apoptosis Induction | Saos-2, HOS | 10, 25, 50 mM | Significant increase in apoptotic cells; caspase-3 activation | Intrinsic pathway (caspase-9); Increased Bax/Bcl-2 ratio; JNK-dependent |

| Anti-Metastatic Potential | Saos-2, HOS | Not specified | Inhibition of migration and invasion in vitro | Reduced TGF-β and VEGF production |

| Molecular Pathway Modulation | Saos-2, HOS | Not specified | JNK activation; Reduced ERK1/2 activation | JNK inhibitor partially rescued cells from apoptosis |

Research has demonstrated that Ca-AKG exerts significant anti-cancer effects in osteosarcoma (OS) models, with studies showing potent activity against OS cell lines regardless of p53 status [2]. The anti-proliferative effects of Ca-AKG follow a clear concentration-dependent pattern, with significant inhibition observed at concentrations as low as 5-10 mM in Saos-2 and HOS cell lines, and an IC50 of approximately 35 mM for both lines. This suggests that Ca-AKG may have broad applicability against OS cells with different genetic backgrounds. Beyond simply inhibiting proliferation, Ca-AKG treatment fundamentally alters cell cycle progression by inducing G1 phase arrest, effectively preventing cells from entering the DNA synthesis phase. This cell cycle blockade is mediated through distinct mechanisms in different cell lines, highlighting the context-dependent nature of Ca-AKG's action.

At the molecular level, Ca-AKG promotes apoptosis through the intrinsic mitochondrial pathway, characterized by caspase-9 and caspase-3 activation and an increased Bax/Bcl-2 ratio [2]. This apoptotic process depends on JNK activation, as evidenced by the partial rescue observed with JNK-specific inhibitors. Perhaps equally importantly from a therapeutic perspective, Ca-AKG demonstrates anti-metastatic properties by inhibiting cell migration and invasion, two critical processes in cancer dissemination. These effects correlate with reduced production of pro-metastatic factors like TGF-β and pro-angiogenic VEGF, suggesting Ca-AKG can target multiple hallmarks of cancer progression simultaneously. The multifaceted anti-cancer activity of Ca-AKG positions it as a promising candidate for further investigation in combinatorial approaches for OS treatment.

Effects on Reproductive Physiology and Embryonic Development

Table 2: Dose-Dependent Effects of AKG on Cumulus-Oocyte Complexes

| Experimental Aspect | Low Concentration (30 µM) | High Concentration (750 µM) | Proposed Mechanism |

|---|---|---|---|

| Cumulus Expansion | Significant improvement | Marked suppression | GDF9-dependent mechanism; Rescue with GDF9 supplementation |

| Oocyte Quality | Enhanced quality and developmental competence | Reduced quality | Redox balance maintenance; Mitochondrial function improvement |

| Oxidative Stress Management | Reduced ROS in cumulus cells; Decreased GSH/NADPH consumption | Increased oxidative stress | GSH/NADPH transport via gap junctions; Antioxidant defense |

| Mitochondrial Function | Improved membrane potential and ATP production | Impaired function | Regulation of mitochondrial complex 1 related genes |

| Embryonic Development | Enhanced embryo development rates | Impaired development | Improved cytoplasmic maturation; Better blastocyst formation |

In reproductive physiology, AKG demonstrates remarkable dose-dependent dual effects on cumulus-oocyte complexes (COCs) during in vitro maturation [3]. At appropriate concentrations (30 µM), AKG exerts beneficial effects including improved cumulus expansion, enhanced oocyte quality, and superior embryo development outcomes. These positive effects are mediated through multiple interconnected mechanisms. AKG reduces excessive accumulation of reactive oxygen species (ROS) in cumulus cells while decreasing the consumption of glutathione (GSH) and NADPH. These critical antioxidants are then transported to oocytes via gap junctions, thereby reducing oxidative stress and apoptosis while maintaining redox balance in the developing oocytes. Additionally, AKG improves mitochondrial function by regulating mitochondrial complex 1-related gene expression in oocytes, helping maintain mitochondrial membrane potential and ATP production.

Conversely, at high concentrations (750 µM), AKG exerts adverse effects on in vitro maturation, suppressing cumulus expansion and reducing oocyte quality [3]. The suppression of cumulus expansion caused by high concentrations of AKG can be rescued with GDF9 supplementation, indicating the critical role of this oocyte-secreted factor in mediating AKG's effects. This demonstrates the concentration-sensitive nature of AKG in reproductive systems and highlights the importance of dose optimization for specific applications. The opposing effects at different concentrations also suggest that AKG may be influencing multiple molecular targets with different affinity thresholds. Researchers applying AKG to reproductive models should carefully titrate concentrations and consider pilot experiments to establish appropriate dosing for their specific system, as the optimal concentration may vary based on species, cell type, and culture conditions.

Detailed Experimental Protocols

Anti-Proliferation and Cytotoxicity Assays

Objective: To evaluate the effects of Ca-AKG on cell proliferation and viability in osteosarcoma cell lines.

Materials:

- Saos-2 (p53-null) and HOS (p53 mutant) osteosarcoma cell lines

- Complete growth medium (appropriate for cell line)

- Ca-AKG stock solution (100-500 mM in PBS or culture medium, filter sterilized)

- 96-well cell culture plates

- MTT solution (5 mg/mL in PBS) or similar viability indicator

- BrdU assay kit for DNA synthesis measurement

- Microplate reader

Procedure:

- Cell Seeding: Seed cells in 96-well plates at a density of 3-5 × 10³ cells/well in complete growth medium and allow to adhere overnight.

- Treatment Application: Prepare serial dilutions of Ca-AKG in complete medium to achieve final concentrations ranging from 2.5 mM to 200 mM. Include untreated controls and vehicle controls if applicable.

- Exposure and Incubation: Replace medium with treatment solutions and incubate cells for 96 hours at 37°C in a humidified 5% CO₂ atmosphere for MTT assay. For BrdU incorporation assay, use 48-hour incubation.

- Viability Assessment:

- MTT Assay: Add 10-20 μL MTT solution per well and incubate for 2-4 hours. Carefully remove medium and dissolve formed formazan crystals in DMSO or appropriate solvent. Measure absorbance at 570 nm with reference filter at 630-650 nm.

- BrdU Assay: Following manufacturer's instructions, add BrdU labeling solution for the final 2-4 hours of incubation. Fix cells and detect incorporated BrdU using anti-BrdU antibody and substrate. Measure absorbance at 370 nm or according to kit specifications.

- Data Analysis: Calculate percentage viability relative to untreated controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response curves.

Technical Notes: The anti-proliferative effects of Ca-AKG are concentration-dependent and time-dependent [2]. Ensure consistent pH across treatments as high concentrations of AKG may affect medium pH. Include sufficient replicates (n ≥ 6) for reliable statistical analysis. The BrdU incorporation assay provides specific information on DNA synthesis, while MTT gives broader viability assessment.

Cell Cycle Analysis Protocol

Objective: To determine the effect of Ca-AKG on cell cycle distribution using flow cytometry.

Materials:

- Ca-AKG treated and control cells

- Ice-cold PBS

- 70% ethanol in PBS (for fixation)

- RNase A solution

- Propidium iodide staining solution (50 μg/mL in PBS)

- Flow cytometry tubes

- Flow cytometer with 488 nm excitation

Procedure:

- Cell Preparation: After 48 hours of Ca-AKG treatment (recommended concentrations: 10, 25, 50 mM), harvest cells by trypsinization and collect by centrifugation.

- Fixation: Resuspend cell pellet in ice-cold PBS and add dropwise to 70% ethanol while vortexing gently. Fix at -20°C for at least 2 hours or overnight.

- Staining: Centrifuge fixed cells, remove ethanol, and wash with PBS. Resuspend in propidium iodide staining solution containing RNase A (100 μg/mL). Incubate at 37°C for 30 minutes in the dark.

- Flow Cytometry Analysis: Analyze samples using flow cytometry with 488 nm excitation. Collect at least 10,000 events per sample. Use pulse processing to exclude doublets (plot width vs. area).

- Data Analysis: Determine cell cycle distribution using appropriate software and fitting algorithms. Compare the percentage of cells in G1, S, and G2/M phases between treated and control groups.

Technical Notes: Ca-AKG typically induces G1 phase arrest in osteosarcoma cells [2]. Include appropriate controls for instrument setup and compensation. Ensure consistent cell handling and staining across all samples for comparative analysis. The expected outcome is a concentration-dependent increase in the G1 population with corresponding decreases in S and G2/M phases.

Apoptosis Detection Protocol

Objective: To evaluate Ca-AKG-induced apoptosis using caspase activation and apoptotic markers.

Materials:

- Ca-AKG treated and control cells

- Apoptosis detection kit (Annexin V/PI or similar)

- Caspase-3/7 activity assay kit

- Lysis buffer for protein extraction

- Antibodies for Bax, Bcl-2, cleaved caspase-3, and caspase-9

- Flow cytometer or fluorescence microplate reader

Procedure:

Annexin V/Propidium Iodide Staining:

- Harvest cells after 48 hours of Ca-AKG treatment.

- Wash with cold PBS and resuspend in binding buffer.

- Add Annexin V-FITC and propidium iodide according to kit instructions.

- Incubate for 15 minutes in the dark and analyze by flow cytometry within 1 hour.

Caspase Activity Assessment:

- Prepare cell lysates from treated and control cells.

- Incubate lysates with caspase-specific substrates according to kit instructions.

- Measure fluorescence or absorbance at specified time points.

- Normalize activity to protein concentration.

Western Blot Analysis:

- Separate proteins by SDS-PAGE and transfer to membranes.

- Probe with antibodies against Bax, Bcl-2, cleaved caspase-3, and caspase-9.

- Detect using appropriate secondary antibodies and chemiluminescence.

- Calculate Bax/Bcl-2 ratio as an indicator of apoptotic propensity.